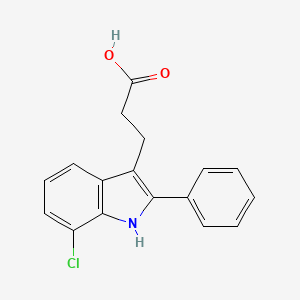![molecular formula C10H12ClNO5S B2832148 methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate CAS No. 338406-00-1](/img/structure/B2832148.png)
methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate is an organic compound with the molecular formula C10H12ClNO4S It is a derivative of benzenecarboxylate, featuring a chloro substituent at the 5-position and a dimethylamino sulfonyl oxy group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-chloro-2-hydroxybenzoic acid.
Esterification: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is esterified using methanol and an acid catalyst to form methyl 5-chloro-2-hydroxybenzenecarboxylate.
Sulfonylation: The hydroxyl group at the 2-position is then reacted with dimethylaminosulfonyl chloride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzenecarboxylates.
Hydrolysis: Formation of 5-chloro-2-{[(dimethylamino)sulfonyl]oxy}benzoic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate involves its interaction with specific molecular targets. The dimethylamino sulfonyl oxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins or enzymes. The chloro substituent may also play a role in modulating the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 5-chloro-2-hydroxybenzenecarboxylate: Lacks the dimethylamino sulfonyl oxy group, resulting in different chemical properties and reactivity.
Methyl 5-chloro-2-{[(methylamino)sulfonyl]oxy}benzenecarboxylate: Features a methylamino group instead of a dimethylamino group, affecting its steric and electronic properties.
Methyl 5-chloro-2-{[(ethylamino)sulfonyl]oxy}benzenecarboxylate: Contains an ethylamino group, leading to variations in its chemical behavior and applications.
Uniqueness
methyl 5-chloro-2-[(dimethylsulfamoyl)oxy]benzoate is unique due to the presence of the dimethylamino sulfonyl oxy group, which imparts distinct chemical and physical properties. This functional group enhances the compound’s solubility, reactivity, and potential for forming specific interactions with biological targets, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
methyl 5-chloro-2-(dimethylsulfamoyloxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO5S/c1-12(2)18(14,15)17-9-5-4-7(11)6-8(9)10(13)16-3/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWWYDVUGVZWDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=C(C=C1)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2,4-dichlorophenyl)sulfanyl]-4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2832065.png)


![6-ethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B2832071.png)
![2-(1,2-benzoxazol-3-yl)-N-(4-{[6-(1H-imidazol-1-yl)pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B2832073.png)
![4-oxo-2-(4-toluidino)-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde](/img/structure/B2832074.png)
![4-(6-fluoro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2832076.png)



![2-{2-[5-amino-4-(4-methoxyphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B2832081.png)
![N-{4-[(2-oxothiolan-3-yl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B2832082.png)
![1-butyl-2-[(E)-[(2,6-dichlorophenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2832086.png)

